2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
CAS No.:
Cat. No.: VC16306555
Molecular Formula: C18H18FN5O3S
Molecular Weight: 403.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18FN5O3S |
|---|---|
| Molecular Weight | 403.4 g/mol |
| IUPAC Name | 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C18H18FN5O3S/c1-26-12-7-11(8-13(9-12)27-2)21-16(25)10-28-18-23-22-17(24(18)20)14-5-3-4-6-15(14)19/h3-9H,10,20H2,1-2H3,(H,21,25) |
| Standard InChI Key | QRUYNBNCGFNBBD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F)OC |
Introduction
The compound 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is a complex organic molecule featuring a triazole ring, an acetamide functional group, and multiple aromatic substitutions. This compound is of interest in medicinal chemistry due to its potential biological activities, which are attributed to the presence of the triazole moiety and other functional groups.
Synthesis Methods
The synthesis of such compounds typically involves multiple steps, including the formation of the triazole ring and the attachment of the sulfanyl and acetamide groups. Common reagents might include halogenating agents, nucleophiles, and catalysts to facilitate these reactions.
Biological Activities
Triazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The specific activities of 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide would depend on its interactions with biological targets, which can be influenced by the fluorophenyl and dimethoxyphenyl groups.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol | Bromine instead of fluorine | Different reactivity and biological activity |
| 2-{[4-cyclohexyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide | Cyclohexyl group and different fluorophenyl position | Enhanced pharmacological properties |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Different ring system and functional groups | Potential anti-inflammatory activity |
Research Findings and Potential Applications
While specific research findings for 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide are not detailed in the available literature, compounds with similar structures have shown promise in medicinal chemistry. These include potential applications in treating infections and cancers due to their ability to inhibit enzymes and disrupt cellular processes .
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